![molecular formula C18H20O2 B14793635 (13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dehydroestrone is a naturally occurring estrogenic hormone with the molecular formula C18H20O2 . It is a derivative of estrone and is characterized by the presence of a double bond between the 6th and 7th carbon atoms in the steroid nucleus. This compound is known for its estrogenic activity and is a key intermediate in the biosynthesis of other estrogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydroestrone typically involves the dehydrogenation of estrone. One common method is the use of selenium dioxide (SeO2) as an oxidizing agent. The reaction is carried out in an organic solvent such as dioxane or acetic acid under reflux conditions. The reaction proceeds as follows:
- Dissolve estrone in the chosen solvent.
- Add selenium dioxide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter off the selenium.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 6-Dehydroestrone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity 6-Dehydroestrone .
Analyse Chemischer Reaktionen
Types of Reactions
6-Dehydroestrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert 6-Dehydroestrone back to estrone or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 6-keto derivatives.
Reduction: Formation of estrone and other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Dehydroestrone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other estrogenic compounds.
Biology: Studied for its role in estrogenic activity and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
6-Dehydroestrone exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of 6-Dehydroestrone to ERs leads to the activation of estrogen-responsive genes, which in turn regulate various physiological processes. The compound has a higher affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα), which contributes to its tissue-selective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estrone: A precursor to 6-Dehydroestrone with a similar structure but lacking the double bond between the 6th and 7th carbon atoms.
Estradiol: Another estrogenic hormone with a hydroxyl group at the 17th carbon position.
Estriol: A metabolite of estradiol with hydroxyl groups at the 16th and 17th carbon positions.
Uniqueness
6-Dehydroestrone is unique due to the presence of the double bond between the 6th and 7th carbon atoms, which imparts distinct chemical and biological properties. This structural feature contributes to its higher affinity for ERβ and its tissue-selective estrogenic activity .
Eigenschaften
Molekularformel |
C18H20O2 |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14?,15?,16?,18-/m0/s1 |
InChI-Schlüssel |
WTRRIQCGCGCMQA-GUZDXLFXSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B14793558.png)
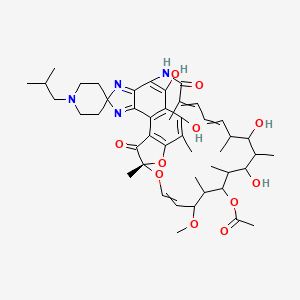
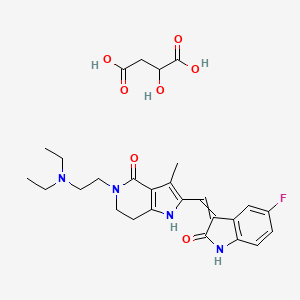
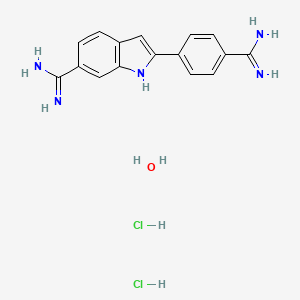
![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B14793603.png)
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid](/img/structure/B14793606.png)
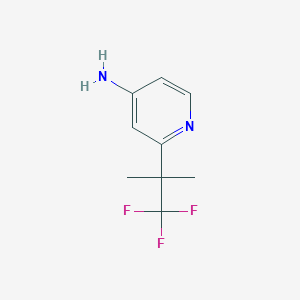
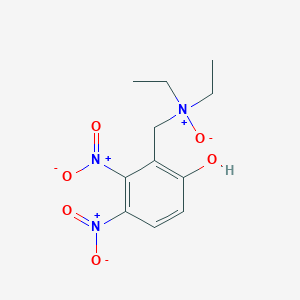
![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)

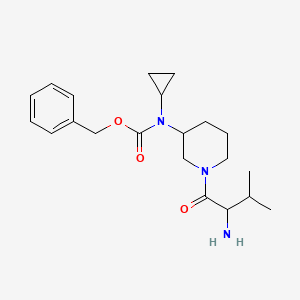

![Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B14793634.png)
